
3-Bromo-2,6-diiodoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-diiodoanisole is an organic compound with the molecular formula C7H5BrI2O It is a derivative of anisole, where the hydrogen atoms at positions 3, 2, and 6 of the benzene ring are substituted by bromine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodoanisole typically involves the halogenation of anisole. One common method is the sequential iodination and bromination of anisole. The process begins with the iodination of anisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces iodine atoms at the 2 and 6 positions of the benzene ring. The resulting 2,6-diiodoanisole is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of phase-transfer catalysts and other advanced techniques can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-diiodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds with diverse functional groups .
Applications De Recherche Scientifique
3-Bromo-2,6-diiodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-diiodoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoanisole: Similar in structure but lacks the iodine atoms.
2,6-Diiodoanisole: Lacks the bromine atom and has distinct chemical properties and uses.
3-Iodo-2,6-dibromoanisole: An isomer with different positions of bromine and iodine atoms, leading to different reactivity and applications.
Uniqueness
3-Bromo-2,6-diiodoanisole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H5BrI2O |
|---|---|
Poids moléculaire |
438.83 g/mol |
Nom IUPAC |
1-bromo-2,4-diiodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrI2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
Clé InChI |
AFYVNEXCQUDMLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1I)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)
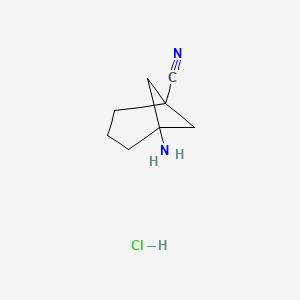
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
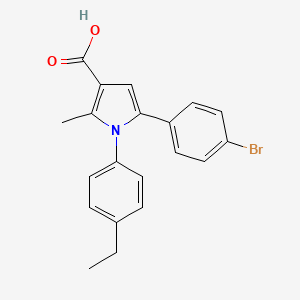
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)

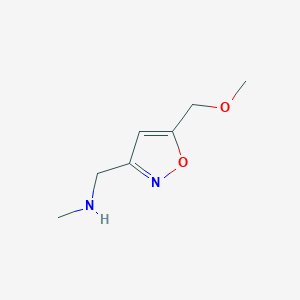
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)

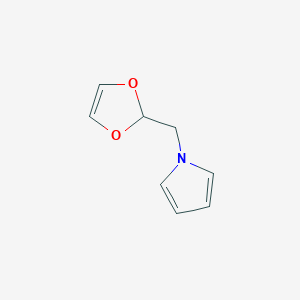


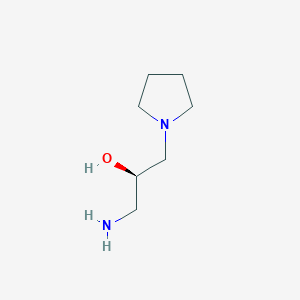
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
